5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole
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Overview
Description
Synthesis Analysis
The synthesis of tetrazole derivatives has been a topic of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis
The molecular structure of “5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole” is complex. It includes a tetrazole ring, a phenyl ring, and a nitro group attached to a trifluoromethyl group .Scientific Research Applications
Activation in Acid-Catalyzed Phosphoramidite Alcoholysis : Compounds like 5-(4-nitrophenyl)-1H-tetrazole have been studied for their efficiency as activators in phosphoramidite alcoholysis. The study found that the rates of these reactions increased with the increasing acidity of the azoles, indicating their potential utility in such chemical processes (Nurminen, Mattinen, & Lönnberg, 2003).
Prototropic Tautomerism in 1-Aryltetrazol-5-ones and -thiones : Studies on prototropic tautomerism of compounds like 1-(4-nitrophenyl)tetrazole-5-thiones have contributed to the understanding of such chemical phenomena in the gas phase. These insights are valuable for the development of novel compounds and understanding their stability (Poplavskaya et al., 2000).
Potential in Anti-HIV Studies : Derivatives of 1H-tetrazol-5-amine, which may include structural similarities to 5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole, have been explored for their potential in anti-HIV studies. This research is crucial for the development of new therapeutic agents (Bielenica et al., 2017).
Synthesis and Characterization in Energetic Compounds : The synthesis and characterization of related compounds like 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole have been studied for their potential as high nitrogen energetic compounds. Such studies are important for applications in materials science and engineering (Li, Liu, & Pang, 2012).
Nitration of Styrenes : Research involving 2-methyl-5-trinitromethyltetrazole, a compound structurally related to the one , has been conducted to understand its reactions with styrenes as a nitrating agent. Such studies are significant in the field of organic synthesis and chemical transformations (Abdel’rakhim & Tyrkov, 2012).
Mechanism of Action
Mode of Action
It’s known that tetrazole derivatives can react with amidite groups to form highly reactive intermediates . These intermediates can then form bonds with other molecules, potentially leading to changes in cellular processes.
Biochemical Pathways
These species then undergo conjugation transformations by a variety of pathways .
Pharmacokinetics
It’s known that many tetrazole-containing compounds have long half-lives due to enterohepatic recirculation mechanisms .
Properties
IUPAC Name |
5-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N5O2S/c15-14(16,17)9-6-7-12(11(8-9)22(23)24)25-13-18-19-20-21(13)10-4-2-1-3-5-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKWWEBDEOPKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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